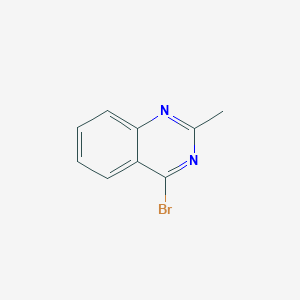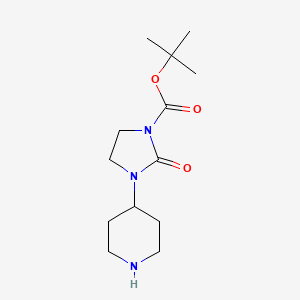
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Diversification in Medicinal Chemistry
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine is utilized in the synthesis of novel heterocyclic amino acid derivatives, which are significant in medicinal chemistry. A study by Gudelis et al. (2023) demonstrated the synthesis of these derivatives containing azetidine and oxetane rings, showing their potential in diversifying pharmacological compounds (Gudelis et al., 2023).
Application in Combinatorial Chemistry
The compound has been used in the development of new scaffolds for combinatorial chemistry. Schramm et al. (2010) elaborated on the preparation of orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, indicating the broad applicability of azetidine derivatives in this field (Schramm et al., 2010).
Radical Addition Method in Drug Discovery
The Minisci reaction, a radical addition method, has been employed to introduce azetidine into heteroaromatic systems used in drug discovery. This process, demonstrated by Duncton et al. (2009), shows the versatility of azetidine derivatives in modifying drug compounds (Duncton et al., 2009).
Antibacterial Agents
Azetidine derivatives, including those similar to 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine, have been synthesized and evaluated for their antibacterial properties. A study by Frigola et al. (1994) explored the synthesis and biological activity of 7-azetidinylquinolones as antibacterial agents (Frigola et al., 1994).
Synthesis of Fluorinated Beta-Amino Acid
The compound has also been used in the synthesis of fluorinated beta-amino acids, as shown by Van Hende et al. (2009). They successfully synthesized 1-Boc-3-fluoroazetidine-3-carboxylic acid, showcasing the compound's utility in creating novel amino acids (Van Hende et al., 2009).
Eigenschaften
IUPAC Name |
tert-butyl 3-(6-bromopyridin-3-yl)oxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDRMMHRSSNZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

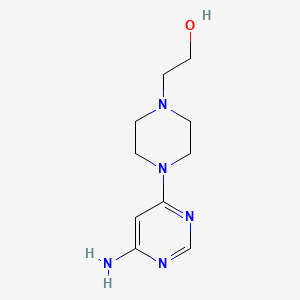
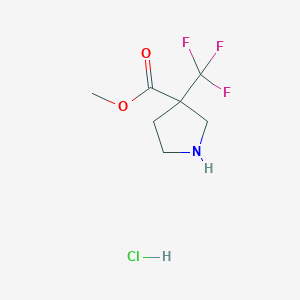
![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)
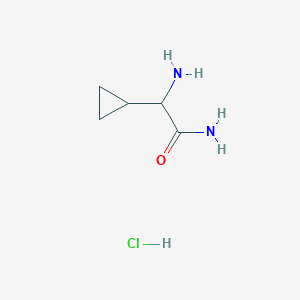
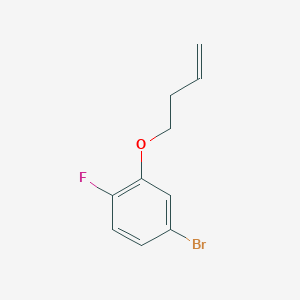
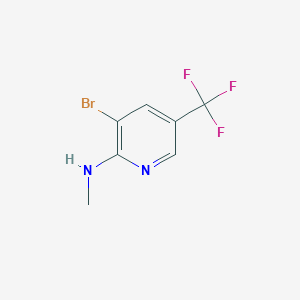
![3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B1444641.png)
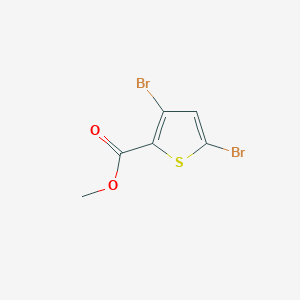
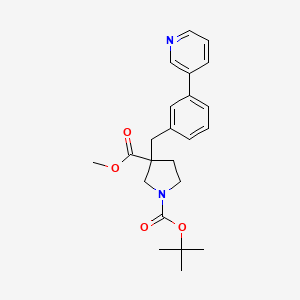
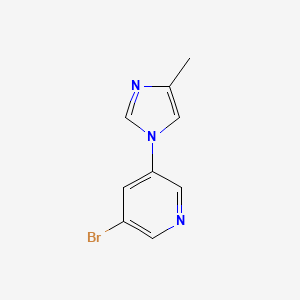
![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)
![7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate](/img/structure/B1444651.png)
